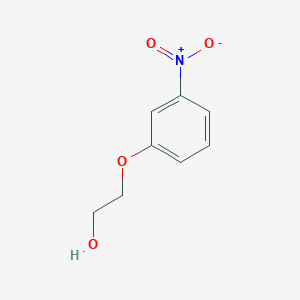

2-(3-Nitrophenoxy)ethanol

Übersicht

Beschreibung

2-(3-Nitrophenoxy)ethanol is a chemical compound that is related to the family of nitrophenol ethers. While the provided papers do not directly discuss 2-(3-Nitrophenoxy)ethanol, they do provide insights into similar compounds and their reactions, which can be useful for understanding the chemical behavior and properties of 2-(3-Nitrophenoxy)ethanol.

Synthesis Analysis

The synthesis of related compounds, such as N-(2-methylphenyl)hydroxylamine, has been studied in the presence of ethanol. In one study, ethanol was found to have a promoting effect on the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene using a Zn/H2O/CO2 system. The addition of ethanol increased the selectivity of the desired product from 71% to 90% at 25 °C under normal CO2 pressure . This suggests that ethanol may also play a role in the synthesis of 2-(3-Nitrophenoxy)ethanol by potentially increasing selectivity or yield under similar conditions.

Molecular Structure Analysis

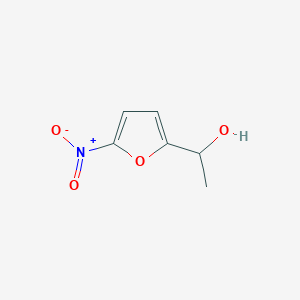

The molecular structure of 2-(3-Nitrophenoxy)ethanol can be inferred to some extent from the study of similar compounds. For instance, the Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol involves the formation of a spiro-Meisenheimer intermediate . This intermediate plays a crucial role in the reaction kinetics and is a key structural feature that could be relevant when considering the molecular structure of 2-(3-Nitrophenoxy)ethanol.

Chemical Reactions Analysis

The chemical reactions of compounds similar to 2-(3-Nitrophenoxy)ethanol have been analyzed, particularly focusing on the kinetics of the Smiles rearrangement. The rearrangement of 2-(p-nitrophenoxy)ethylamine to 2-(p-nitroanilino)ethanol is catalyzed by a base in aqueous alkali, with the rate-determining step being the deprotonation of the spiro-Meisenheimer intermediate . This information provides insight into the types of chemical reactions that 2-(3-Nitrophenoxy)ethanol may undergo, such as rearrangements involving nitro and amino groups, and the potential role of bases in catalyzing these reactions.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of 2-(3-Nitrophenoxy)ethanol, the properties of similar compounds can offer some clues. For example, the solubility, reactivity, and stability of 2-(3-Nitrophenoxy)ethanol may be influenced by the presence of the nitro group and the ether linkage. The promoting effect of ethanol in synthesis and the base-catalyzed rearrangement kinetics suggest that solvent and pH could significantly affect the physical and chemical behavior of 2-(3-Nitrophenoxy)ethanol.

Wissenschaftliche Forschungsanwendungen

Kinetics of General-Base-Catalysed Smiles Rearrangement

Knipe, Lound-Keast, and Sridhar (1984) explored the intramolecular rearrangement of 2-(p-nitrophenoxy)ethylamine to 2-(p-nitroanilino)ethanol, highlighting its process in aqueous alkali and the formation of a spiro-Meisenheimer intermediate. This study provides insight into the reaction kinetics significant for understanding the behavior of 2-(3-Nitrophenoxy)ethanol in certain chemical environments (Knipe, Lound-Keast, & Sridhar, 1984).

Synthesis Methods

Liu Qiao-yun (2005) reported on the synthesis of p-nitrophenoxy ethanol, highlighting an efficient method with higher yield and quality, compared to previous methods. This research is crucial for the large-scale production and application of 2-(3-Nitrophenoxy)ethanol in scientific research (Liu Qiao-yun, 2005).

Role in Hydroxylation Reactions

Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol, which is closely related to the behavior of 2-(3-Nitrophenoxy)ethanol. This study is relevant for understanding the compound's role in biochemical processes involving hydroxylation (Koop, 1986).

Spectrophotometric Analysis

The work by Beltrán et al. (1992) on the complex formation of 3-(2-hydroxyphenyl)-2-mercaptopropenoic acid with Ni(II) and Zn(II), including a spectrophotometric study, is significant for understanding the interactions of similar compounds like 2-(3-Nitrophenoxy)ethanol in complex formation and analysis (Beltrán, Centeno, Izquierdo, & Prat, 1992).

Photochemical Reaction Mechanisms

Gáplovský et al. (2005) investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds, which provides insights into the photoreactivity of compounds like 2-(3-Nitrophenoxy)ethanol. This research aids in understanding how such compounds behave under light-induced conditions (Gáplovský et al., 2005).

Applications in Catalysis

Research on heterogeneous nucleation and growth of Ag nanoparticles on oxygenated mesoporous carbon by Ji et al. (2016) discusses the impact of alcohols, including ethanol, on the nucleation process. This study is relevant for understanding the catalytic properties of compounds like 2-(3-Nitrophenoxy)ethanol in nanomaterial synthesis and catalysis (Ji et al., 2016).

Eigenschaften

IUPAC Name |

2-(3-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPMRCKTUAVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405389 | |

| Record name | 2-(3-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenoxy)ethanol | |

CAS RN |

16365-26-7 | |

| Record name | 2-(3-Nitrophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16365-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

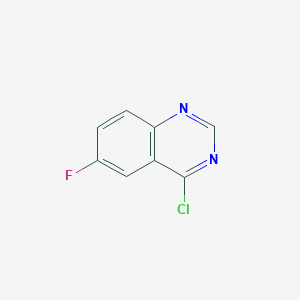

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)